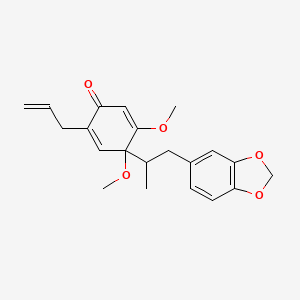

Isodihydrofutoquinol B

Description

Properties

IUPAC Name |

4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660095 | |

| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-71-2 | |

| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isodihydrofutoquinol B: A Core Chemical and Biological Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isodihydrofutoquinol B, a lignan-class natural product, has garnered attention within the scientific community for its potential therapeutic applications, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of its fundamental chemical properties, a detailed methodology for its isolation and characterization, and an exploration of its biological activities, with a focus on its neuroprotective mechanisms.

Core Chemical Properties

This compound is a complex organic molecule with the molecular formula C21H24O5. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value |

| Molecular Formula | C21H24O5 |

| Molecular Weight | 356.41 g/mol |

| CAS Number | 62499-71-2 |

| Class | Lignan |

| Physical Description | Oil |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |

| Source | Isolated from plants of the Piper genus, such as Piper kadsura and Piper schmidtii. |

Experimental Protocols

Isolation and Purification of this compound from Piper kadsura

The following protocol outlines a representative method for the isolation and purification of this compound from the stems of Piper kadsura. This procedure is based on established phytochemical extraction and chromatography techniques for lignans.

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Piper kadsura.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the maceration process twice more with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude methanolic extract in distilled water (e.g., 1 L) and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition the aqueous suspension with n-hexane (3 x 1 L) to remove nonpolar constituents.

-

Next, partition the remaining aqueous layer with chloroform (3 x 1 L). This compound is expected to be present in the chloroform fraction.

-

Separate and concentrate the chloroform fraction using a rotary evaporator.

4. Chromatographic Purification:

-

Subject the concentrated chloroform fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions (e.g., 20 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm).

-

Combine fractions showing similar TLC profiles, which are indicative of the presence of lignans.

-

Further purify the combined fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol and water.

Structural Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a purified sample of the isolated compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire 1H NMR and 13C NMR spectra to determine the proton and carbon framework of the molecule.

-

Employ 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms within the molecule and confirm the structure of this compound.

2. Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its exact molecular weight and confirm the molecular formula (C21H24O5).

Neuroprotective Signaling Pathway

This compound has demonstrated neuroprotective effects, particularly against amyloid-beta (Aβ)-induced neuronal damage, a hallmark of Alzheimer's disease. While the precise molecular targets are still under investigation, evidence suggests that its mechanism of action involves the modulation of key signaling pathways related to oxidative stress and inflammation. A plausible signaling pathway is depicted below.

Caption: Proposed neuroprotective mechanism of this compound.

This diagram illustrates that amyloid-beta peptides can induce the production of reactive oxygen species (ROS), leading to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. The activation of p38 MAPK is a critical step in the signaling cascade that ultimately results in neuronal apoptosis (programmed cell death). This compound is hypothesized to exert its neuroprotective effect by inhibiting the p38 MAPK pathway, thereby blocking the downstream apoptotic signaling and promoting neuronal survival. This inhibitory action helps to mitigate the neurotoxic effects of amyloid-beta.

Isodihydrofutoquinol B: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) isolated from the stems of plants such as Piper kadsura.[1][2] As a member of the furanolignan class of compounds, it has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its neuroprotective effects and potential anti-inflammatory and cytotoxic activities. Detailed experimental protocols, quantitative data from related compounds, and graphical representations of key pathways and workflows are presented to facilitate further research and drug development efforts.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects against amyloid-beta (Aβ₂₅₋₃₅)-induced damage in PC12 cells, a well-established in vitro model for Alzheimer's disease research.[2] The compound exhibits this protective activity with reported EC₅₀ values ranging from 3.06 to 29.3 μM.[2]

Experimental Protocol: Neuroprotective Effect on Aβ₂₅₋₃₅-Induced PC12 Cell Damage

This protocol outlines the key steps to assess the neuroprotective activity of this compound.

1. Cell Culture and Treatment:

-

PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded in 96-well plates at a suitable density and allowed to adhere.

-

Aβ₂₅₋₃₅ peptide is prepared by dissolving it in sterile water and incubating it at 37°C for several days to induce aggregation, which is the neurotoxic form.[3][4]

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours) before being exposed to a neurotoxic concentration of aggregated Aβ₂₅₋₃₅ (e.g., 10-30 µM) for 24-48 hours.[4][5]

2. Assessment of Cell Viability (MTT Assay):

-

After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

3. Data Analysis:

-

The EC₅₀ value, the concentration of this compound that provides 50% of the maximum protective effect, is calculated from the dose-response curve.

Potential Anti-Inflammatory Activity

While specific anti-inflammatory data for this compound is not yet extensively published, numerous related neolignans isolated from Piper kadsura have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[6][7][8][9] This suggests that this compound is a strong candidate for possessing similar activities. The primary mechanism of action for many of these related compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, often through modulation of the NF-κB signaling pathway.[1][10]

Quantitative Data for Related Compounds from Piper kadsura

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Piperkadsin C | NO Production Inhibition | BV-2 microglia | 14.6[7] |

| Futoquinol | NO Production Inhibition | BV-2 microglia | 16.8[7] |

| Neolignan 3 | NO Production Inhibition | RAW 264.7 | 34.29 ± 0.82[8] |

| Neolignan 7 | NO Production Inhibition | RAW 264.7 | 47.5 ± 5.81[8] |

| Piperkadsin A | ROS Production Inhibition | Human PMNs | 4.3 ± 1.0[9] |

| Piperkadsin B | ROS Production Inhibition | Human PMNs | 12.2 ± 3.2[9] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay (NO Inhibition)

This protocol describes a common method for screening for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

-

RAW 264.7 or BV-2 macrophage cells are cultured in a suitable medium and maintained in a humidified incubator.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

2. Measurement of Nitric Oxide (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

3. Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC₅₀ value, the concentration of this compound that causes 50% inhibition of NO production, is determined from the dose-response curve.

Hypothesized Signaling Pathway: NF-κB Inhibition

Based on the activity of related compounds, a plausible mechanism for the anti-inflammatory effects of this compound is the inhibition of the NF-κB signaling pathway.

Potential Cytotoxic Activity

While direct cytotoxic data for this compound is lacking, other compounds isolated from Piper kadsura have shown cytotoxicity against various human tumor cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon) cancer cells.[1] This indicates that this compound should also be evaluated for its cytotoxic potential.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay, as described in the neuroprotection protocol, can be adapted to determine the direct cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Treatment:

-

Select a panel of human cancer cell lines.

-

Seed the cells in 96-well plates at an appropriate density.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

2. Assessment of Cell Viability:

-

Follow the same procedure for the MTT assay as outlined in the neuroprotective protocol.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a promising natural product with confirmed neuroprotective activity. Based on the biological activities of structurally related compounds from the same plant source, it is highly likely to also possess anti-inflammatory and potentially cytotoxic properties. The experimental protocols and hypothesized mechanisms detailed in this guide provide a solid framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on confirming its anti-inflammatory and cytotoxic effects, elucidating the specific molecular targets and signaling pathways involved, and evaluating its efficacy in in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 7. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Isodihydrofutoquinol B: A Comprehensive Technical Review of an Emerging Neuroprotective Isoquinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol B, a member of the diverse family of isoquinoline (B145761) alkaloids, has recently garnered attention within the scientific community for its potential therapeutic applications. Isolated from medicinal plants of the Piper genus, this natural compound has demonstrated significant biological activity, particularly in the realm of neuroprotection. This in-depth technical guide serves as a comprehensive literature review, consolidating the current knowledge on this compound. It details its biological effects, provides insights into its mechanism of action, and presents crucial experimental data to support further research and development. This document is intended to be a vital resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a novel therapeutic agent.

Biological Activity and Quantitative Data

This compound has been identified as a potent neuroprotective agent.[1] The primary quantitative data available pertains to its efficacy in protecting neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

| Biological Activity | Cell Line | Assay | EC50 (µM) | Source |

| Neuroprotection | PC12 | Aβ(25-35)-induced cell damage | 3.06 - 29.3 | [1][2][3] |

Experimental Protocols

Isolation of this compound from Piper kadsura

This compound is a naturally occurring compound found in the stems of Piper kadsura (Choisy) Ohwi and the leaves and stems of Piper schmidtii.[2][4] The following is a generalized protocol for its isolation, based on common phytochemical extraction and purification techniques for lignans (B1203133) and alkaloids from Piper species.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The air-dried and powdered stems of Piper kadsura are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is enriched with lignans and other medium-polarity compounds, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions showing the presence of the target compound are combined and subjected to further purification steps, which may include Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

Neuroprotective Activity Assay (Aβ(25-35)-induced PC12 Cell Damage)

The neuroprotective effect of this compound has been evaluated using the amyloid-beta (Aβ) fragment 25-35-induced toxicity model in PC12 cells, a cell line commonly used in neuroscience research.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective activity of this compound.

Detailed Protocol:

-

Cell Culture: Pheochromocytoma (PC12) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are pre-incubated for a period of time (e.g., 2 hours).

-

Induction of Neurotoxicity: A solution of Aβ(25-35) peptide is added to the wells to a final concentration known to induce significant cell death.

-

Incubation: The cells are incubated for a further 24 hours.

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to control cells (untreated with Aβ(25-35)). The EC50 value, the concentration at which the compound exhibits 50% of its maximum protective effect, is determined from the dose-response curve.

Spectroscopic Data

| Technique | Description |

| ¹H NMR | The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments, crucial for determining the substitution patterns on the aromatic rings and the stereochemistry of the molecule. |

| ¹³C NMR | The carbon-13 NMR spectrum would indicate the number of non-equivalent carbons and their chemical environments, confirming the carbon skeleton of the molecule. |

| Mass Spectrometry | Mass spectrometry would provide the molecular weight of this compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural features. |

Signaling Pathways

While the precise molecular mechanism of this compound is still under investigation, the broader class of isoquinoline alkaloids and neolignans from Piper species are known to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.[5][6][7][8] It is plausible that this compound shares some of these mechanisms.

Potential Signaling Pathways Modulated by Isoquinoline Alkaloids

Caption: Putative signaling pathways modulated by isoquinoline alkaloids.

The anti-inflammatory and neuroprotective effects of many natural products are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are activated by various cellular stressors, including the amyloid-beta peptide, and lead to the production of pro-inflammatory cytokines and ultimately, apoptosis or cell death. By inhibiting these pathways, compounds like this compound may be able to suppress the inflammatory cascade and protect neurons from damage. Further research is needed to specifically confirm the interaction of this compound with these pathways.

Conclusion

This compound is a promising isoquinoline alkaloid with demonstrated neuroprotective properties. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for its isolation and biological evaluation, and outlined the likely signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this and other related natural products for the development of novel therapies for neurodegenerative diseases. The elucidation of its precise molecular targets and the expansion of its toxicological profile will be critical next steps in realizing its full therapeutic potential.

References

- 1. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]

- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 8. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources of Neuroprotective Isoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids represent a large and structurally diverse family of naturally occurring compounds that have garnered significant scientific interest for their wide range of pharmacological activities. A growing body of evidence highlights their potential as neuroprotective agents, offering promising avenues for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2][3] These compounds exert their effects through various mechanisms, including the mitigation of oxidative stress and neuroinflammation, inhibition of apoptosis, and modulation of key signaling pathways involved in neuronal survival.[4][5][6]

This technical guide provides a comprehensive overview of the natural sources of neuroprotective isoquinoline compounds, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of action.

Key Neuroprotective Isoquinoline Alkaloids and Their Natural Sources

A variety of isoquinoline alkaloids with demonstrated neuroprotective properties have been isolated from terrestrial and marine organisms. The primary plant families rich in these compounds include Papaveraceae, Berberidaceae, and Menispermaceae.

| Alkaloid | Primary Natural Source(s) | Plant Part(s) Used |

| Berberine (B55584) | Coptis chinensis (Chinese Goldthread), Berberis vulgaris (Barberry) | Rhizome, Root Bark |

| Coptisine | Coptis chinensis | Rhizome |

| Tetrandrine (B1684364) | Stephania tetrandra | Root |

| Nuciferine (B1677029) | Nelumbo nucifera (Lotus) | Leaf |

| Tetrahydropalmatine | Corydalis yanhusuo | Tuber |

| Lamellarins | Marine Ascidians and Sponges | Whole Organism |

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of isoquinoline alkaloids have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings for prominent compounds.

Table 1: In Vitro Neuroprotective Effects of Isoquinoline Alkaloids

| Compound | Cell Line | Stressor | Concentration(s) | Key Results | Reference(s) |

| Berberine | SH-SY5Y | Hydrogen Peroxide (H₂O₂) (150 µM) | 0.25, 1.5, 3, 3.5 µg/ml | Increased cell viability by approximately 3-fold. | [7] |

| PC12 | Amyloid-beta (Aβ) (10 µM) | 1, 5, 10 µM | Dose-dependently increased cell viability. | [8] | |

| SH-SY5Y | 6-hydroxydopamine (6-OHDA) (100 µM) | 0.5, 1, 3, 5, 10, 20 µM | Dose-dependently increased cell viability. | [9] | |

| Coptisine | SH-SY5Y | tert-butylhydroperoxide (t-BOOH) (100 µM) | 0.1 - 40 µM | Significantly increased cell viability in a dose-dependent manner. | [1][10] |

| Tetrandrine | Rat Cortical Neurons | Glutamate (50 µM) | 10⁻⁷, 10⁻⁶ mol/L | Substantially attenuated neuronal injury. | [11][12] |

| SK-N-SH | Amyloid-beta (Aβ) (20 µM) | 0.1, 0.5, 1 µM | Prevented Aβ-induced cell death in a concentration-dependent manner. | [13] | |

| Neuro 2a | Hydrogen Peroxide (H₂O₂) | 10 µM | Promoted cell death at high concentrations but inhibited H₂O₂-induced apoptosis at lower concentrations. | [14] | |

| Nuciferine | SK-Mel-28 | N/A | IC₅₀: 39.31 ± 5.280 µg/ml | Potent inhibition of cell proliferation. | [15] |

| Microglial cells | Lipopolysaccharide (LPS) | N/A | Attenuates inflammatory responses. | [16] | |

| Tetrahydropalmatine | Rat Pulmonary Endothelial Cells | Irradiation | Not specified | Significantly inhibited irradiation-induced cell apoptosis. | [1] |

| Primary Glial Cells | Lipopolysaccharide (LPS) (1 µg/ml) | 100 µM | Significantly increased the percentage of apoptotic glial cells. | [8] |

Table 2: In Vivo Neuroprotective Effects of Isoquinoline Alkaloids

| Compound | Animal Model | Insult | Dosage | Key Results | Reference(s) |

| Berberine | Rat | Doxorubicin-induced cognitive impairment | Oral administration | Upregulated Bcl-2 and downregulated Bax, inhibiting apoptosis. | [5] |

| Mouse (AD model) | N/A | 5–260 mg/kg | Significantly decreased Aβ₁₋₄₂ deposition and improved cognitive function. | [17][18] | |

| Tetrandrine | Rat (Vascular Dementia) | Two-vessel occlusion | 10 or 30 mg/kg (i.p.) | Reduced neuronal necrosis and improved cognitive function. | [19][20] |

| Tetrahydropalmatine | Rat | d-galactose (B84031) induced memory impairment | Not specified | Protected neurons from d-galactose insults and improved cognition. | [21] |

| Rat | Cerebral Ischemia-Reperfusion | 12.5, 25, 50 mg/kg | Improved neurological outcomes and reduced infarct volume. | [22] |

Signaling Pathways in Neuroprotection

Isoquinoline alkaloids exert their neuroprotective effects by modulating complex intracellular signaling pathways. Key pathways include the PI3K/Akt and Nrf2/HO-1 pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Several isoquinoline alkaloids, including berberine, have been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β and the activation of pro-survival transcription factors.[23][24][25][26][27]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like HO-1. Isoquinoline alkaloids such as berberine can activate this pathway, thereby enhancing the cellular antioxidant capacity.[20][22]

Experimental Protocols

Extraction and Isolation of Isoquinoline Alkaloids

Protocol 1: Extraction and Isolation of Berberine from Berberis vulgaris

This protocol is adapted from a method utilizing centrifugal partition chromatography (CPC).[28]

-

Plant Material Preparation: Air-dried and powdered root bark of Berberis vulgaris is used.

-

Extraction: The powdered material is subjected to cold maceration with distilled water for 48 hours. The extract is then filtered, concentrated, and dried under vacuum.

-

Acid-Base Extraction: The aqueous extract is dissolved in 1% HCl, filtered, and then alkalinized to pH 8 with concentrated NH₄OH. This solution is then extracted with chloroform (B151607) to obtain tertiary alkaloids after solvent evaporation.

-

Chromatographic Isolation (CPC):

-

CPC System: A hydrostatic CPC system with a 250 mL stainless steel column, UV detector, and fraction collector is used.

-

Solvent System: A biphasic solvent system of hexane, butanol, ethanol, and water (3:12:4:16 v/v/v/v) is prepared and used in the ascending mode.

-

Sample Injection: 100 mg of the extract is dissolved in a 50:50 (v/v) mixture of the upper and lower phases of the solvent system.

-

Separation Parameters: A flow rate of 8 mL/min and a rotation speed of 1600 rpm are maintained.

-

Fraction Collection: Fractions are collected based on the UV chromatogram, and those containing berberine are pooled.

-

-

Compound Identification: The isolated compound is identified by TLC, ¹H NMR, ¹³C NMR, and comparison with literature data.

Protocol 2: Extraction and Isolation of Alkaloids from Coptis chinensis

This protocol utilizes ultrasound-assisted extraction with green solvents.[29][30]

-

Plant Material Preparation: Dried rhizomes of Coptis chinensis are ground into a fine powder.

-

Ultrasound-Assisted Extraction:

-

Solvent: An aqueous solution of pyruvic acid (88.0% w/w) is used.

-

Extraction Parameters: A liquid-to-solid ratio of 30.0 mL/g is maintained at a temperature of 75.0 °C for a specified duration (e.g., 25 minutes) with continuous ultrasonic irradiation.

-

-

Purification using Macroporous Resins:

-

The crude extract is passed through a column packed with a suitable macroporous resin (e.g., LSA-40).

-

The column is washed with deionized water to remove impurities.

-

The alkaloids are eluted with an appropriate solvent (e.g., ethanol).

-

-

Compound Identification and Quantification: The final product is analyzed by HPLC to identify and quantify the individual alkaloids (berberine, coptisine, palmatine).

In Vitro Neuroprotection Assays

Protocol 3: MTT Assay for Cell Viability

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring mitochondrial metabolic activity.[21][31][32][33]

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test isoquinoline alkaloid and incubate for a specified period (e.g., 2-24 hours).

-

Induction of Cytotoxicity: Add the neurotoxic agent (e.g., H₂O₂, MPP⁺, or Aβ) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 4: TUNEL Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][34][35][36][37]

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the neurotoxin and/or isoquinoline compound as described for the MTT assay.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes on ice.

-

TdT Labeling Reaction:

-

Equilibrate the cells with an equilibration buffer provided in a commercial kit.

-

Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

-

-

Detection:

-

If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with DAPI.

-

If using a hapten-labeled dUTP (e.g., Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.

-

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

-

Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Protocol 5: DCFDA Assay for Cellular Reactive Oxygen Species (ROS)

This assay measures the intracellular accumulation of ROS.[7][10][28][38][39]

-

Cell Seeding and Treatment: Seed and treat cells in a dark, clear-bottomed 96-well plate as described in the MTT assay protocol.

-

DCFDA Staining:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of 20 µM H₂DCFDA working solution to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Remove the H₂DCFDA solution and wash the cells with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis: Express the ROS levels as a percentage of the control treated with the neurotoxin alone.

Conclusion

Naturally occurring isoquinoline alkaloids from both terrestrial and marine sources present a rich and diverse chemical space for the discovery of novel neuroprotective agents. Compounds such as berberine, coptisine, tetrandrine, and nuciferine have demonstrated significant potential in preclinical models through mechanisms that include antioxidant, anti-inflammatory, and anti-apoptotic activities, often mediated by the modulation of key signaling pathways like PI3K/Akt and Nrf2/HO-1. The experimental protocols detailed in this guide provide a framework for the extraction, isolation, and evaluation of these promising compounds. Further research, particularly into the neuroprotective potential of marine-derived isoquinolines and the elucidation of synergistic effects, is warranted to translate these findings into clinically effective therapies for neurodegenerative diseases.

References

- 1. Tetrahydropalmatine protects rat pulmonary endothelial cells from irradiation-induced apoptosis by inhibiting oxidative stress and the calcium sensing receptor/phospholipase C-γ1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. abcam.com [abcam.com]

- 8. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. abcam.com [abcam.com]

- 11. [Protective effect of tetrandrine on neuronal injury in cultured cortical neurons of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective Effect of Tetrandrine against Excitatory Amino Acids induced Neuronal Injury in Cortical Culture [jcps.bjmu.edu.cn]

- 13. Tetrandrine selectively protects against amyloid-beta protein - but not against MPTP-induced cytotoxicity in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective effects of tetrandrine against vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of tetrandrine against vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Berberine Exerts Neuroprotective Effects in Alzheimer’s Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Berberine Exerts Neuroprotective Effects in Alzheimer's Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 29. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 30. benchchem.com [benchchem.com]

- 31. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. broadpharm.com [broadpharm.com]

- 34. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. taylorandfrancis.com [taylorandfrancis.com]

- 36. TUNEL assay - Wikipedia [en.wikipedia.org]

- 37. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 38. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 39. researchgate.net [researchgate.net]

The Therapeutic Potential of Lignans from Piper kadsura: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper kadsura (Choisy) Ohwi, a perennial vine native to Southeast Asia, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatic arthritis and asthma.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be largely attributed to its rich concentration of lignans (B1203133) and neolignans.[2][3] These phenolic compounds, formed by the dimerization of two C6-C3 phenylpropanoid units, have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, neuroprotective, anti-cancer, and anti-platelet aggregation effects.[2][4][5] This technical guide provides an in-depth overview of the lignans isolated from Piper kadsura, their demonstrated therapeutic potential with a focus on quantitative data, detailed experimental methodologies for their study, and a visualization of the key signaling pathways they modulate.

Quantitative Bioactivity Data of Piper kadsura Lignans

The therapeutic potential of lignans from Piper kadsura and related species is underscored by their significant bioactivity in a range of in vitro assays. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of these compounds.

Table 1: Anti-Inflammatory and Neuroprotective Activities

| Lignan (B3055560)/Neolignan | Assay | Cell Line | IC50 / EC50 (µM) | Reference(s) |

| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [6] |

| Futoquinol | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [6] |

| Piperkadsin A | ROS Production Inhibition | PMA-induced human neutrophils | 4.3 ± 1.0 | [7] |

| Piperkadsin B | ROS Production Inhibition | PMA-induced human neutrophils | 12.2 ± 3.2 | [7] |

| Futoquinol | ROS Production Inhibition | PMA-induced human neutrophils | 13.1 ± 5.3 | [7] |

| Pibeneolignan I | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | 34.29 ± 0.82 | [1] |

| Burchellin | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | 47.5 ± 5.81 | [1] |

| Kadsurenone | Platelet-Activating Factor (PAF) Inhibition | - | - | [3] |

| Undescribed Neolignans (8 compounds) | Neuroprotection against Aβ₂₅₋₃₅ | PC12 cells | 3.06 - 29.3 | [8] |

Table 2: Cytotoxic and Anti-Platelet Aggregation Activities

| Lignan/Neolignan | Activity | Cell Line / Agonist | IC50 (µM) / Inhibition % | Reference(s) |

| Heilaohulignan C (Kadsura coccinea) | Cytotoxicity | HepG-2 (human liver cancer) | 9.92 | [1][9] |

| Heilaohulignan C (Kadsura coccinea) | Cytotoxicity | BGC-823 (human gastric cancer) | 16.75 | [1] |

| Heilaohulignan C (Kadsura coccinea) | Cytotoxicity | HCT-116 (human colon cancer) | 16.59 | [1] |

| Kadsutherin F (Kadsura interior) | Anti-platelet Aggregation | ADP-induced | 49.47% inhibition at 100 µM | [10] |

| Piperbetol (Piper betle) | Anti-platelet Aggregation | PAF-induced | 18.2 | [11] |

| Methylpiperbetol (Piper betle) | Anti-platelet Aggregation | PAF-induced | 10.6 | [11] |

| Piperol B (Piper betle) | Anti-platelet Aggregation | PAF-induced | 11.8 | [11] |

Experimental Protocols

This section outlines the generalized methodologies for the isolation and bioactivity assessment of lignans from Piper kadsura. These protocols are based on commonly cited experimental procedures in the referenced literature.

Bioassay-Guided Isolation of Lignans

This protocol describes a typical workflow for isolating bioactive lignans from Piper kadsura.

a. Plant Material and Extraction:

-

Air-dry the stems or aerial parts of Piper kadsura and grind them into a fine powder.

-

Extract the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 7 days), with repeated solvent changes.

-

Combine the MeOH extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Solvent Partitioning:

-

Suspend the crude MeOH extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Concentrate each solvent fraction to dryness.

c. Bioassay Screening:

-

Screen the crude extract and each solvent fraction for the desired biological activity (e.g., anti-inflammatory, neuroprotective) using the relevant in vitro assays described below.

-

Select the most active fraction (e.g., the EtOAc fraction) for further separation.

d. Chromatographic Separation:

-

Subject the active fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect the eluate in numerous small fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

e. Further Purification:

-

Subject the semi-purified, active fractions to further chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Determine the structures of the isolated lignans using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is for assessing the ability of isolated lignans to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

-

Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Seed the BV-2 cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Anti-Inflammatory Activity Assay (ROS Inhibition)

This protocol measures the inhibition of reactive oxygen species (ROS) production in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human neutrophils.

-

Neutrophil Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from the fresh blood of healthy donors using density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer.

-

Treatment: Pre-incubate the neutrophils with various concentrations of the test lignans.

-

ROS Detection: Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Stimulation: Stimulate the cells with PMA to induce ROS production.

-

Measurement: Measure the fluorescence intensity using a fluorometric microplate reader or flow cytometer.

-

Calculation: Calculate the percentage of ROS inhibition compared to the PMA-stimulated control.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of lignans on the viability of cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., HepG-2, HCT-116) in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test lignans for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Anti-Platelet Aggregation Assay

This protocol assesses the inhibitory effect of lignans on platelet aggregation induced by an agonist like adenosine (B11128) diphosphate (B83284) (ADP).

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from the whole blood of healthy donors by centrifugation.

-

Aggregation Measurement:

-

Place a sample of PRP in an aggregometer cuvette with a stir bar.

-

Add the test lignan at various concentrations and incubate.

-

Induce platelet aggregation by adding ADP.

-

Monitor the change in light transmittance through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

-

Calculation: Calculate the percentage of inhibition of platelet aggregation compared to the control treated with the agonist alone.

Signaling Pathways and Mechanisms of Action

Lignans from Piper kadsura exert their therapeutic effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

A primary mechanism of the anti-inflammatory and neuroprotective effects of Piper kadsura lignans is the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators such as NO, ROS, and cytokines. Lignans can interfere with this cascade at multiple points.

Modulation of Apoptosis and Autophagy

Piper kadsura lignans have been shown to protect cells from apoptosis (programmed cell death) and enhance autophagy (a cellular recycling process). In neurodegenerative disease models, these lignans can reduce the expression of pro-apoptotic proteins (like Bax) and increase the expression of anti-apoptotic proteins (like Bcl-2). They also appear to promote autophagy, which can help clear aggregated proteins and damaged organelles, thereby promoting cell survival.

Conclusion and Future Directions

The lignans isolated from Piper kadsura represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, neuroprotective, cytotoxic, and anti-platelet aggregation activities, supported by quantitative data, highlight their potential for the development of novel drugs for a range of diseases. The modulation of key signaling pathways such as NF-κB and MAPK, as well as the regulation of apoptosis and autophagy, provide a mechanistic basis for these effects.

Future research should focus on several key areas. Firstly, more extensive in vivo studies are required to validate the therapeutic efficacy and safety of these lignans. Secondly, structure-activity relationship (SAR) studies could help in identifying the key structural features responsible for their bioactivities, paving the way for the synthesis of more potent and selective analogues. Finally, further elucidation of their molecular targets and downstream signaling effects will provide a more complete understanding of their mechanisms of action and facilitate their translation into clinical applications. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of Piper kadsura lignans.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. diagnostica.cz [diagnostica.cz]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Early Mechanistic Insights into Furoquinoline and Isoquinoline Alkaloids: A Technical Guide for Researchers

Disclaimer: As of December 2025, specific early studies on the mechanism of action of Isodihydrofutoquinol B are not available in the public domain. This guide provides a comprehensive overview of the early mechanistic studies of structurally related and well-researched furoquinoline and isoquinoline (B145761) alkaloids, offering valuable insights for researchers, scientists, and drug development professionals. The presented data and methodologies for compounds such as Dictamnine, Skimmianine, Berberine (B55584), Sanguinarine, Chelerythrine, and Palmatine can serve as a foundational resource for investigating novel compounds like this compound.

Introduction

Furoquinoline and isoquinoline alkaloids are two major classes of naturally occurring compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. While the specific mechanisms of many individual alkaloids are still under investigation, early research has elucidated common signaling pathways and cellular processes that are modulated by these compounds. This technical guide synthesizes the foundational knowledge regarding the mechanism of action of key representative alkaloids, providing a framework for future research in this field.

Core Mechanisms of Action: Anti-inflammatory and Anticancer Effects

Early studies have consistently pointed towards the modulation of key signaling pathways involved in inflammation and cancer progression as the primary mechanism of action for many furoquinoline and isoquinoline alkaloids.

Anti-inflammatory Activity

The anti-inflammatory effects of these alkaloids are predominantly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

-

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several alkaloids, including Berberine , Chelerythrine , and Dictamnine , have been shown to inhibit IκBα degradation, thereby preventing NF-κB activation.[1]

-

MAPK Signaling Pathway: The MAPK family, comprising kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Alkaloids like Berberine and Dictamnine have been demonstrated to suppress the phosphorylation of key MAPK proteins.[1]

Anticancer Activity

The anticancer properties of these alkaloids are often linked to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration. Key signaling pathways implicated include:

-

PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Sanguinarine has been shown to induce apoptosis by inactivating the PI3K/Akt signaling pathway.

-

Reactive Oxygen Species (ROS)-dependent JNK Signaling Pathway: An increase in intracellular ROS can trigger apoptotic pathways. Sanguinarine has been observed to induce apoptosis through a mechanism involving ROS-dependent activation of the JNK pathway.

-

Inhibition of Cell Cycle Progression: Some alkaloids can arrest the cell cycle at different phases, preventing cancer cell proliferation.

-

Inhibition of Angiogenesis and Metastasis: Several alkaloids have been shown to interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells to other parts of the body (metastasis).

Quantitative Data on Biological Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative furoquinoline and isoquinoline alkaloids against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Table 1: Anticancer Activity of Dictamnine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 15.2 | [2] |

| HCT116 | Colon Carcinoma | 10.8 | [2] |

| HepG2 | Liver Hepatocellular Carcinoma | 25.6 | [2] |

| MCF-7 | Breast Adenocarcinoma | 18.5 | [2] |

Table 2: Anticancer Activity of Sanguinarine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 1.8 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 1.5 | [3] |

| H1975 | Non-Small Cell Lung Cancer | 2.1 | [3] |

| H460 | Non-Small Cell Lung Cancer | 2.5 | [3] |

| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.98 | [4] |

Table 3: Anticancer Activity of Palmatine

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | 5.194 | [5] |

| T47D | Breast Ductal Carcinoma | 5.805 | [5] |

| ZR-75-1 | Breast Ductal Carcinoma | 5.126 | [5] |

| DU145 | Prostate Carcinoma | ~10 | [6] |

Table 4: Anti-inflammatory Activity of Berberine Derivatives

| Compound | Inhibition of NO production (IC50, µM) | Reference |

| Berberine Derivative 1 | 11.64 | [7] |

| Berberine Derivative 2 | 9.32 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the mechanism of action of these alkaloids.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dictamnine) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value using dose-response curve analysis software (e.g., GraphPad Prism).[2]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

-

Cell Lysis: Treat cells with the test compound for the specified time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-NF-κB, NF-κB, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[8][9]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells using flow cytometry analysis software.[10][11][12]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the representative alkaloids discussed in this guide.

Caption: Inhibition of the NF-κB signaling pathway by representative alkaloids.

Caption: Inhibition of the PI3K/Akt signaling pathway by Sanguinarine.

Conclusion and Future Directions

Early studies on furoquinoline and isoquinoline alkaloids have laid a crucial foundation for understanding their anti-inflammatory and anticancer activities. The consistent modulation of fundamental signaling pathways such as NF-κB, MAPK, and PI3K/Akt highlights the therapeutic potential of this class of compounds. The quantitative data and experimental protocols presented in this guide offer a starting point for the investigation of novel alkaloids like this compound.

Future research should focus on:

-

Isolation and characterization of novel alkaloids: Including this compound, to expand the library of compounds for screening.

-

Comprehensive mechanistic studies: To elucidate the specific molecular targets and detailed mechanisms of action for individual alkaloids.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities, which can guide the synthesis of more potent and selective analogs.

-

In vivo studies: To validate the in vitro findings and assess the therapeutic efficacy and safety of promising compounds in animal models.

By building upon the knowledge summarized in this guide, researchers can accelerate the discovery and development of new therapeutic agents from the rich chemical diversity of furoquinoline and isoquinoline alkaloids.

References

- 1. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of Isodihydrofutoquinol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) with potential neuroprotective effects. As interest in its therapeutic applications grows, standardized methods for its synthesis and characterization are crucial for advancing research and development. This document provides detailed protocols for a plausible total synthesis of this compound, based on established methodologies for related benzofuran (B130515) lignans. Furthermore, it outlines comprehensive procedures for the characterization of the synthesized compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams generated using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction

This compound is a member of the lignan family of natural products, which are known for their diverse biological activities. Isolated from plants of the Piper genus, this compound has demonstrated potential as a neuroprotective agent, making it a compound of interest for the development of novel therapeutics for neurodegenerative diseases. To facilitate further investigation and potential drug development, access to pure this compound through chemical synthesis is essential. This application note details a feasible synthetic route and the analytical techniques required for its unambiguous characterization.

Synthesis of this compound

While a specific total synthesis for this compound has not been extensively reported, a plausible route can be devised based on the synthesis of structurally similar benzofuran neolignans. The proposed synthesis involves the key steps of constructing the benzofuran core, followed by the introduction of the side chain and subsequent functional group manipulations.

Proposed Synthetic Pathway

A logical retrosynthetic analysis of this compound suggests a convergent approach. The benzofuran core can be constructed via an intramolecular cyclization, and the side chain can be installed through a coupling reaction.

Application Notes and Protocols for Neuroprotection Assays of Isodihydrofutoquinol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol B, a member of the isoquinoline (B145761) alkaloid class of natural compounds, presents a promising scaffold for the development of neuroprotective therapeutics. Isoquinoline alkaloids have demonstrated a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are critical in combating the multifactorial nature of neurodegenerative diseases.[1][2][3] This document provides detailed experimental protocols for assessing the neuroprotective potential of this compound in vitro, focusing on key mechanisms of neuronal cell death, including glutamate-induced excitotoxicity and oxidative stress.

Key Neuroprotective Mechanisms of Isoquinoline Alkaloids

Isoquinoline alkaloids exert their neuroprotective effects through multiple pathways:

-

Anti-Glutamate Excitotoxicity: Excessive glutamate (B1630785), an excitatory neurotransmitter, can lead to neuronal death. Some isoquinoline alkaloids have been shown to inhibit glutamate release and protect against its excitotoxic effects.[4][5]

-

Antioxidant Activity: Many neurodegenerative disorders are associated with oxidative stress. Isoquinoline alkaloids can mitigate oxidative damage by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[3][4]

-

Anti-apoptotic Signaling: These compounds can modulate signaling pathways involved in programmed cell death, such as the PI3K/Akt pathway, and regulate the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4]

-

Anti-inflammatory Action: Neuroinflammation contributes significantly to neuronal damage. Isoquinoline alkaloids like berberine (B55584) can suppress inflammatory responses in the brain.[3]

Data Presentation: In Vitro Neuroprotective Effects of Related Isoquinoline Alkaloids

The following table summarizes quantitative data from neuroprotection studies on well-characterized isoquinoline alkaloids, providing a reference for expected outcomes with this compound.

| Compound | Cell Line | Neurotoxin | Assay | Key Findings | Reference |

| Berberine | PC12, N2a | Glutamate (10 mM) | MTT Assay | Increased cell viability | [4] |

| PC12, N2a | Glutamate (8 mM) | DCF-DA Assay | Decreased ROS production | [4] | |

| PC12, N2a | Glutamate (8 mM) | MDA Assay | Reduced lipid peroxidation | [4] | |

| PC12, N2a | Glutamate (8 mM) | GSH Assay, SOD Assay | Increased glutathione (B108866) content and SOD activity | [4] | |

| PC12, N2a | Glutamate (10 mM) | Western Blot | Reduced cleaved caspase-3 and Bax/Bcl-2 ratio | [4] | |

| Tetrandrine | Neuro 2a | H₂O₂ | Cell Viability Assay | Dual effect: cytotoxic at high concentrations, protective at low concentrations | [6] |

| Neuro 2a | H₂O₂ | DCF-DA Assay | Modulated cellular redox states | [6] | |

| Rat Model | Ischemia/Reperfusion | Behavioral Tests, TTC Staining | Improved neurological function, reduced infarct volume | [7] | |

| Rat Model | Ischemia/Reperfusion | Biochemical Assays | Decreased NO and MDA, increased GSH and GSH peroxidase | [7] |

Experimental Protocols

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol details the procedure to evaluate the protective effects of this compound against glutamate-induced cell death in neuronal cell lines such as PC12 or N2a.

a. Materials:

-

PC12 or N2a cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (for PC12 cells)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound

-

L-Glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

b. Experimental Workflow:

Caption: Workflow for Glutamate Excitotoxicity Assay.

c. Detailed Procedure:

-

Cell Culture: Culture PC12 or N2a cells in DMEM supplemented with 10% FBS (and 5% horse serum for PC12) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours. Include a vehicle control (DMSO).

-

After pre-treatment, add L-glutamic acid to the wells to a final concentration of 10 mM to induce excitotoxicity. A control group without glutamate should also be included.

-

Incubate the plates for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Evaluation of Antioxidant Activity against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂).

a. Materials:

-

Neuronal cell line (e.g., PC12, N2a, or Neuro 2a)

-

Complete culture medium

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH)

-

96-well plates (black plates for fluorescence measurements)

b. Experimental Workflow:

Caption: Workflow for Oxidative Stress Assays.

c. Detailed Procedures:

-

Intracellular ROS Measurement (DCFH-DA Assay):

-

Seed cells in a black 96-well plate.

-

After treatment with this compound and H₂O₂, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

-

-

Lipid Peroxidation Assay (MDA Assay):

-

After treatment, collect the cell lysates.

-

Measure the levels of MDA, a marker of lipid peroxidation, using a commercially available MDA assay kit according to the manufacturer's instructions.

-

-

Antioxidant Enzyme Activity Assays (SOD and GSH):

-

Prepare cell lysates after treatment.

-

Determine the activity of SOD and the levels of GSH using commercially available assay kits following the manufacturer's protocols.

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for assessing the effect of this compound on the expression of key apoptosis-related proteins.

a. Materials:

-

Neuronal cells

-

This compound

-

Apoptosis-inducing agent (e.g., glutamate or H₂O₂)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-